molecular formula C12H18N2O2 B7982949 1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

Cat. No.: B7982949
M. Wt: 222.28 g/mol
InChI Key: DVUOUKHMQDFLFQ-UHFFFAOYSA-N
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Description

Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This compound is part of a broader class of octahydro-2H-pyrazino[1,2-a]pyrazines, which are known for their pharmacophoric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient synthetic routes for Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves a serendipitous one-pot synthesis. This method utilizes a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This reaction is carried out under specific conditions, including the use of high-resolution mass spectrometry (HRMS) to analyze the reaction mixtures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the one-pot synthesis approach represents a promising avenue for scalable production. The simplicity and efficiency of this method make it suitable for industrial applications, provided that the reaction conditions can be optimized for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and specific catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted products that retain the core structure of the octahydro-2H-pyrazino[1,2-a]pyrazine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione apart is its unique combination of structural features and pharmacological potential. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a compound of significant interest .

Properties

IUPAC Name

1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUOUKHMQDFLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N3CCCCC3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Reactant of Route 2
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Reactant of Route 3
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Reactant of Route 4
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Reactant of Route 5
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Reactant of Route 6
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

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